2-Bromo-4-fluorothiophenol

Description

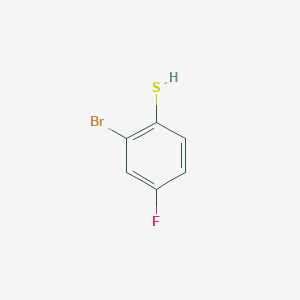

2-Bromo-4-fluorothiophenol (CAS: 773853-92-2) is a halogenated aromatic thiol with the molecular formula C₆H₄BrFS. Its structure features a thiophenol core substituted with bromine at the 2-position and fluorine at the 4-position (Figure 1). The compound’s SMILES notation is C1=CC(=C(C=C1F)Br)S, and its InChIKey is GVFIOEXUIFLGOW-UHFFFAOYSA-N . It is typically synthesized for use as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive thiol (-SH) group and electron-withdrawing halogen substituents. High-purity grades (95%) are commercially available for controlled manufacturing and laboratory applications .

Properties

IUPAC Name |

2-bromo-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFIOEXUIFLGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650171 | |

| Record name | 2-Bromo-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773853-92-2 | |

| Record name | 2-Bromo-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 4-fluorothiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Another approach involves the direct fluorination of 2-bromo-thiophenol using a fluorinating agent such as Selectfluor. This reaction is also conducted in an organic solvent, often acetonitrile, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorothiophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Various substituted thiophenol derivatives.

Oxidation Reactions: Disulfides, sulfonic acids, or sulfoxides.

Reduction Reactions: Reduced thiophenol derivatives.

Scientific Research Applications

2-Bromo-4-fluorothiophenol has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

Material Science: It is utilized in the synthesis of novel materials with unique optoelectronic properties, such as organic light-emitting diodes (OLEDs) and quantum dots.

Biological Research: The compound is employed in studies investigating the biological activity of halogenated thiophenols and their derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thiol group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Bromo-4-fluorothiophenol, enabling comparative insights into their reactivity, applications, and physicochemical properties.

2-Bromo-4-fluorothiophene (CAS: 32431-65-5)

- Molecular Formula : C₄H₂BrFS

- Key Differences: Replaces the thiophenol’s -SH group with a sulfur-containing aromatic ring.

- Applications : Primarily used in electronics and polymer chemistry due to its conjugated π-system .

- Reactivity: Less nucleophilic than this compound, as it lacks the thiol group for disulfide formation or metal coordination.

2-Bromo-4,5-Difluorophenol (CAS: 166281-37-4)

- Molecular Formula : C₆H₃BrF₂O

- Key Differences: Features two fluorine atoms and a phenolic -OH group instead of a thiol.

- Applications: Valued in agrochemicals and drug synthesis for its enhanced acidity (pKa ~8.5) compared to thiophenol derivatives (pKa ~6.5) .

- Reactivity: The phenol group enables esterification and etherification reactions, unlike the thiol’s propensity for oxidation or alkylation.

2-Bromo-5-fluoro-4-thiocyanatoaniline (CAS: 1133115-25-9)

- Molecular Formula : C₇H₄BrFN₂S

- Key Differences : Incorporates an aniline (-NH₂) and thiocyanate (-SCN) group.

- Applications : Serves as a precursor for heterocyclic compounds in medicinal chemistry. The thiocyanate group facilitates nucleophilic substitutions .

- Reactivity: More polar than this compound due to the -NH₂ and -SCN groups, impacting solubility in aqueous media.

4-Bromophenyl Phenyl Ether (CAS: 101-55-3)

- Molecular Formula : C₁₂H₉BrO

- Key Differences : A brominated ether lacking sulfur and fluorine.

- Applications : Used as a flame retardant and plasticizer. Its ether linkage provides thermal stability but limits reactivity compared to thiols .

Data Tables for Comparative Analysis

Table 1: Molecular and Functional Properties

Table 2: Reactivity and Physicochemical Comparison

| Compound | pKa (Approx.) | Solubility (Polar Solvents) | Oxidation Sensitivity |

|---|---|---|---|

| This compound | 6.5 | Moderate | High (forms disulfides) |

| 2-Bromo-4,5-Difluorophenol | 8.5 | High | Low |

| 2-Bromo-5-fluoro-4-thiocyanatoaniline | N/A | High | Moderate |

| 2-Bromo-4-fluorothiophene | N/A | Low | Low |

Research Findings and Structural Insights

- Electronic Effects: The electron-withdrawing bromine and fluorine substituents in this compound reduce electron density at the aromatic ring, enhancing its susceptibility to electrophilic substitution at the 5-position .

- Steric Considerations : The ortho-bromine substituent creates steric hindrance, limiting reactivity in bulky catalytic systems compared to para-substituted analogs like 4-Bromophenyl Phenyl Ether .

- Thermal Stability: Thiophenol derivatives generally exhibit lower thermal stability than ethers or phenols due to S-H bond dissociation energies (~365 kJ/mol) versus C-O bonds (~360–380 kJ/mol) .

Biological Activity

2-Bromo-4-fluorothiophenol (C₆H₄BrFS) is an organosulfur compound characterized by the presence of both bromine and fluorine atoms on its aromatic ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it an important compound in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound belongs to the class of halogenated thiophenols, which are known for their diverse reactivity and biological significance. The compound's structure includes a thiol (-SH) group attached to a thiophene ring, with bromine at the 2-position and fluorine at the 4-position. This arrangement enhances its binding affinity to various molecular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its halogenated structure allows it to interact effectively with active sites of enzymes, potentially leading to therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new agrochemicals or pharmaceuticals targeting bacterial infections.

- Cellular Mechanisms : The compound's ability to form covalent bonds with nucleophilic residues in proteins can modulate protein activity and influence cellular signaling pathways. This interaction is crucial in understanding how it may affect oxidative stress responses in cells.

The mechanism of action of this compound involves several key processes:

- Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, leading to changes in protein conformation and function.

- Redox Reactions : The compound's ability to undergo oxidation and reduction reactions plays a significant role in cellular signaling, particularly in pathways related to oxidative stress.

- Binding Affinity : The presence of halogen atoms enhances the compound’s binding affinity towards specific molecular targets, thereby increasing its effectiveness as an inhibitor or modulator.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

- Enzyme Inhibition Assays : In vitro assays revealed that this compound effectively inhibited enzyme activities associated with key metabolic pathways. For instance, it showed promising results as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-2-fluorothiophenol | Bromine at the para position | Less reactive due to the absence of fluorine at the ortho position |

| 3-Bromo-4-fluorothiophenol | Bromine at the meta position | Different reactivity patterns compared to this compound |

| 2-Fluoro-4-chlorothiophenol | Chlorine instead of bromine | Alters reactivity and binding properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.